

Application Notes and Protocols for M3541 in In Vivo Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

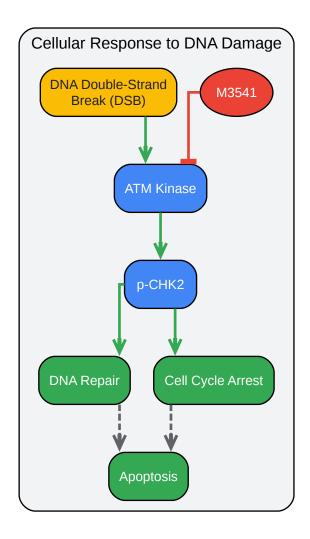
Introduction

M3541 is a potent and selective, orally bioavailable inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase.[1][2][3] ATM is a critical regulator of the DNA damage response, particularly in the repair of DNA double-strand breaks (DSBs).[4] By inhibiting ATM, M3541 sensitizes cancer cells to DNA-damaging agents like radiotherapy and certain chemotherapies.[1][4][5] These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and the underlying mechanism of action for the use of M3541 in in vivo mouse models, particularly in combination with radiotherapy. Preclinical studies have demonstrated that M3541 can strongly enhance the antitumor activity of ionizing radiation in xenograft models, leading to complete tumor regressions.[5][6]

Mechanism of Action

M3541 functions as an ATP-competitive inhibitor of ATM kinase with high potency (IC50 of 0.25 nM).[3][5] In response to DNA double-strand breaks, ATM is activated and phosphorylates a range of downstream substrates to initiate cell cycle arrest and DNA repair. M3541 blocks this phosphorylation cascade, thereby preventing the repair of DSBs. This leads to the accumulation of DNA damage in cancer cells, ultimately resulting in apoptosis and enhanced tumor cell death when combined with DNA-damaging therapies.[1][2] Key downstream targets of ATM that are inhibited by M3541 include CHK2, KAP1, and p53.[1]





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Caption: **M3541** inhibits ATM kinase, preventing downstream signaling for DNA repair and cell cycle arrest.

Quantitative Data Summary

The following table summarizes the dosages of **M3541** used in preclinical in vivo mouse models, primarily in combination with ionizing radiation (IR).



Mouse Model	Tumor Type	M3541 Dosage	Adminis tration Route	Dosing Schedul e	Combin ation Therapy	Key Finding s	Referen ce
FaDu Xenograf t	Human Pharynge al Cancer	10, 50, 200 mg/kg	Oral	10 minutes before IR	2 Gy IR fractions for 5 days	Dose- depende nt tumor growth inhibition.	[5]
FaDu Xenograf t	Human Pharynge al Cancer	100 mg/kg	Oral	10 minutes before IR	Single 2 Gy IR treatment	Inhibition of IR-induced CHK2 phosphor ylation.	[5]
Various Xenograf ts	Human Cancer	82.5 mg/kg	Not specified	Not specified	Not specified	Estimate d tumor static concentr ation.	[1]
FaDu Xenograf t	Human Pharynge al Cancer	100 mg/kg	Oral	10 minutes before each IR fraction	2 Gy IR fractions (5 days on/2 days off) for 2 weeks + Cisplatin (3 mg/kg)	Enhance d antitumor activity in combinati on with IR and cisplatin.	[5]



Various Xenograf ts	4 different human cancer models	Not specified	Oral	10 minutes before IR	2 Gy IR fractions (5 days on, 2 days off) for 6 weeks	Strongly enhance d IR efficacy.	[5]
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Experimental Protocols In Vivo Efficacy Study of M3541 in Combination with Radiotherapy in a Xenograft Mouse Model

This protocol outlines a typical experiment to evaluate the efficacy of **M3541** as a radiosensitizer in a subcutaneous xenograft mouse model.

- 1. Animal Models and Tumor Implantation:
- Animals: Female 7–9-week-old immunodeficient mice (e.g., NMRI nude or CD1 nude) are commonly used.[5]
- Cell Lines: Human cancer cell lines (e.g., FaDu for pharyngeal cancer) are cultured under standard conditions.
- Implantation: Subcutaneously inject a suspension of tumor cells (typically 1 x 10⁶ to 1 x 10⁷ cells in a suitable medium like PBS or Matrigel) into the flank of each mouse.
- Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- 2. M3541 Formulation and Administration:
- Formulation: **M3541** can be formulated for oral administration. A common vehicle is a suspension in 0.5% carboxymethylcellulose sodium (CMC-Na).
- Administration: Administer M3541 via oral gavage. For combination studies with radiotherapy, M3541 is typically administered 10 minutes before each radiation fraction.[5]

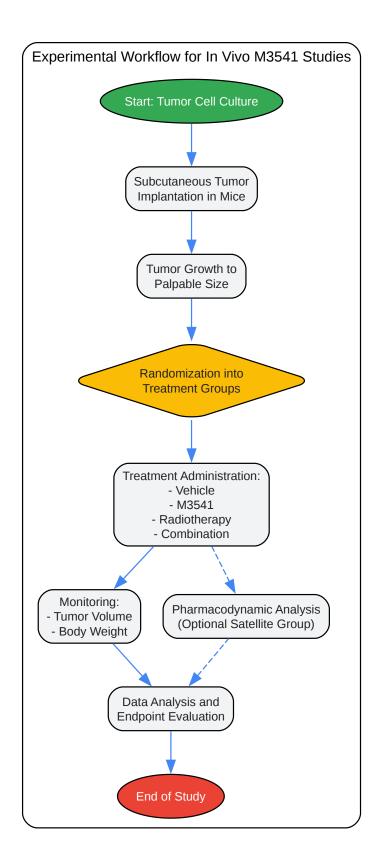


3. Radiotherapy:

- Irradiation: Localized irradiation of the tumor is performed using a suitable irradiator. Mice should be anesthetized to ensure accurate targeting.
- Fractionation: A clinically relevant fractionation schedule, such as 2 Gy per day for 5 consecutive days, can be employed.[5]
- 4. Experimental Groups:
- Group 1: Vehicle control
- Group 2: M3541 alone (e.g., 100 mg/kg)
- Group 3: Radiotherapy alone (e.g., 2 Gy x 5 days)
- Group 4: M3541 in combination with radiotherapy
- 5. Monitoring and Endpoints:
- Tumor Volume: Measure tumor volume 2-3 times per week.
- Body Weight: Monitor body weight as an indicator of toxicity.
- Pharmacodynamic Markers: To confirm the mechanism of action, a satellite group of animals
 can be used. Tumors can be harvested at specific time points after treatment to analyze the
 phosphorylation status of ATM targets like CHK2 via Western blot or immunohistochemistry.
 [5]
- Survival: Monitor overall survival or progression-free survival.
- 6. Data Analysis:
- Compare tumor growth inhibition between the different treatment groups.
- Analyze changes in pharmacodynamic markers.



 Perform statistical analysis (e.g., ANOVA, t-test) to determine the significance of the observed effects.





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Caption: A typical workflow for evaluating **M3541** efficacy in a mouse xenograft model.

Conclusion

M3541 is a promising ATM inhibitor that has demonstrated significant potential as a radiosensitizing agent in preclinical mouse models. The provided dosage information and experimental protocols offer a solid foundation for designing and conducting in vivo studies to further explore the therapeutic applications of M3541. Careful consideration of the experimental design, including appropriate controls and endpoints, is crucial for obtaining robust and reproducible results. While preclinical data is encouraging, it is important to note that the clinical development of M3541 was halted due to a lack of dose-response and a non-optimal pharmacokinetic profile in a Phase I trial.[2][7][8]

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